molecular formula C13H18ClNO B8171097 2-Chloro-3-(cyclohexylmethoxy)aniline

2-Chloro-3-(cyclohexylmethoxy)aniline

Cat. No.: B8171097
M. Wt: 239.74 g/mol
InChI Key: BWUGSQYYYKWNDM-UHFFFAOYSA-N
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Description

2-Chloro-3-(cyclohexylmethoxy)aniline is a substituted aniline derivative featuring a chloro group at the 2-position and a cyclohexylmethoxy group at the 3-position of the aromatic ring. The cyclohexylmethoxy substituent introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy or halogenated analogs.

Properties

IUPAC Name

2-chloro-3-(cyclohexylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUGSQYYYKWNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclohexylmethoxy)aniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 2-chloroaniline with cyclohexylmethanol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of 2-Chloro-3-(cyclohexylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclohexylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-3-(cyclohexylmethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Chloro-3-(cyclohexylmethoxy)aniline 2-Cl, 3-(cyclohexylmethoxy) C₁₃H₁₈ClNO ~235.7 (estimated) High lipophilicity, steric bulk, moderate nucleophilicity due to electron-donating alkoxy group .
2-Chloro-3-(trifluoromethyl)aniline 2-Cl, 3-CF₃ C₇H₅ClF₃N 195.57 Strong electron-withdrawing CF₃ group reduces amino group nucleophilicity; higher metabolic stability .
2-Chloro-3,5-dimethoxyaniline 2-Cl, 3-OCH₃, 5-OCH₃ C₈H₁₀ClNO₂ 187.62 Enhanced electron-donating effects from dual methoxy groups; increased solubility in polar solvents .
2-Chloro-N-(methoxymethyl)aniline 2-Cl, N-(methoxymethyl) C₈H₁₀ClNO 171.6 Smaller substituent lowers steric hindrance; higher volatility and reactivity in coupling reactions .
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 4-Cl, 2-(6-Cl-pyrimidinyl) C₁₀H₇Cl₂N₃ 244.09 Pyrimidine ring introduces aromatic stacking potential; applications in kinase inhibitors .

Physicochemical and Reactivity Trends

  • Lipophilicity : The cyclohexylmethoxy group in the target compound confers higher logP values compared to methoxy or trifluoromethyl analogs, making it more suitable for lipid membrane penetration in drug design .
  • Steric Effects : The bulky cyclohexylmethoxy group hinders electrophilic substitution at the 4-position of the aromatic ring, unlike smaller substituents like methoxymethyl or trifluoromethyl .
  • Electronic Effects: The electron-donating nature of the cyclohexylmethoxy group increases the nucleophilicity of the aniline’s amino group, facilitating reactions with electrophiles (e.g., acyl chlorides). In contrast, trifluoromethyl-substituted analogs exhibit reduced nucleophilicity .

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